Superior Clinical Score Improvement Over Placebo Plus Standard of Care in Randomized Controlled Trial
In a multicenter, randomized, masked, placebo-controlled study of 35 evaluable client-owned dogs with presumptive acute onset pancreatitis, fuzapladib sodium (0.4 mg/kg IV once daily for 3 days) added to standard of care produced a significantly greater improvement in the Modified Clinical Activity Index (MCAI) compared with placebo plus standard of care [1]. The MCAI is a validated composite scoring instrument assessing activity, appetite, vomiting, cranial abdominal pain, dehydration, fecal consistency, and presence of blood in feces on a 0–19 scale [1]. This constitutes the only prospective, controlled clinical trial evidence available for any disease-modifying agent in canine acute pancreatitis.
| Evidence Dimension | Change in MCAI score from Day 0 to Day 3 (primary endpoint) |
|---|---|
| Target Compound Data | Fuzapladib sodium group (n=16): mean MCAI change = −7.75 |
| Comparator Or Baseline | Placebo + standard of care group (n=19): mean MCAI change = −5.68 |
| Quantified Difference | Net difference = −2.07 points favoring fuzapladib (95% CI: −4.33 to −0.35; P = .02) |
| Conditions | Multicenter, randomized, masked, placebo-controlled field study; 3-day treatment period; all dogs received SOC including IV fluids, nutritional support, anti-emetics, and opioid analgesia (NSAIDs excluded) |
Why This Matters
This is the only Level I evidence (prospective RCT) demonstrating that any pharmacologic agent provides statistically significant and clinically meaningful improvement beyond supportive care alone in canine acute pancreatitis—a disease with a reported mortality of 23%–58% in hospitalized dogs.
- [1] Steiner JM, Lainesse C, Noshiro Y, et al. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis. J Vet Intern Med. 2023;37(6):2084-2092. doi:10.1111/jvim.16897 View Source
